molecular formula C32H33ClN6O5S2 B8761486 YM158 free base CAS No. 179102-65-9

YM158 free base

Cat. No. B8761486
CAS RN: 179102-65-9
M. Wt: 681.2 g/mol
InChI Key: ZEZUDOUQZAREDI-UHFFFAOYSA-N
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Description

YM158 free base is a potent and selective LTD4 and TXA2 receptor antagonist with pA2 values of about 8.87 and 8.81, respectively . It has a molecular formula of C32H33ClN6O5S2 and a molecular weight of 681.22 .


Chemical Reactions Analysis

While specific chemical reactions involving YM158 free base are not detailed in the sources, it’s known that YM158 antagonizes leukotriene (LT) D4 and thromboxane (TX) A2 receptors . This suggests that YM158 free base may undergo specific interactions or reactions with these receptors.

Mechanism of Action

YM158 free base acts as a potent and selective antagonist of LTD4 and TXA2 receptors . This means it likely binds to these receptors and blocks their activity, which can have various physiological effects.

properties

CAS RN

179102-65-9

Product Name

YM158 free base

Molecular Formula

C32H33ClN6O5S2

Molecular Weight

681.2 g/mol

IUPAC Name

3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]-N-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C32H33ClN6O5S2/c1-32(2,3)28-20-45-30(35-28)19-43-24-8-4-7-22(17-24)31(40)34-26-16-21(9-14-27(26)44-18-29-36-38-39-37-29)6-5-15-46(41,42)25-12-10-23(33)11-13-25/h4,7-14,16-17,20H,5-6,15,18-19H2,1-3H3,(H,34,40)(H,36,37,38,39)

InChI Key

ZEZUDOUQZAREDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)COC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)CCCS(=O)(=O)C4=CC=C(C=C4)Cl)OCC5=NNN=N5

Origin of Product

United States

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